
2-(1-Amino-2,2-dimethylpropyl)-4-bromo-6-fluorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Amino-2,2-dimethylpropyl)-4-bromo-6-fluorophenol is a synthetic organic compound characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2,2-dimethylpropyl)-4-bromo-6-fluorophenol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Bromination: The phenol derivative undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the desired position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as potassium fluoride (KF) to introduce the fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure the efficient production of the compound.
化学反応の分析
Types of Reactions
2-(1-Amino-2,2-dimethylpropyl)-4-bromo-6-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The bromine and fluorine atoms can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
2-(1-Amino-2,2-dimethylpropyl)-4-bromo-6-fluorophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 2-(1-Amino-2,2-dimethylpropyl)-4-bromo-6-fluorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(1-Amino-2,2-dimethylpropyl)-4-bromo-6-chlorophenol
- 2-(1-Amino-2,2-dimethylpropyl)-4-bromo-6-iodophenol
- 2-(1-Amino-2,2-dimethylpropyl)-4-chloro-6-fluorophenol
Uniqueness
2-(1-Amino-2,2-dimethylpropyl)-4-bromo-6-fluorophenol is unique due to the specific combination of bromine and fluorine atoms on the phenol ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C11H15BrFNO |
|---|---|
分子量 |
276.14 g/mol |
IUPAC名 |
2-(1-amino-2,2-dimethylpropyl)-4-bromo-6-fluorophenol |
InChI |
InChI=1S/C11H15BrFNO/c1-11(2,3)10(14)7-4-6(12)5-8(13)9(7)15/h4-5,10,15H,14H2,1-3H3 |
InChIキー |
IKRBNVOIMBUHLQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C1=C(C(=CC(=C1)Br)F)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




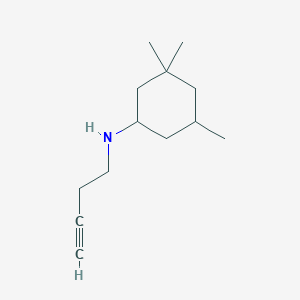
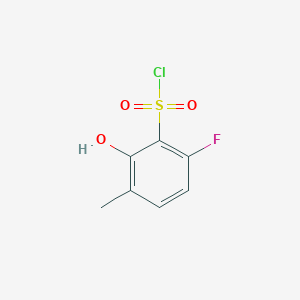
amine](/img/structure/B13314296.png)
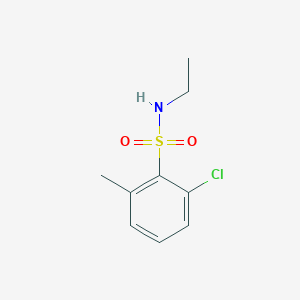

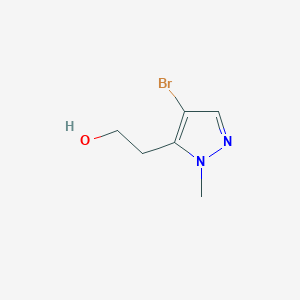
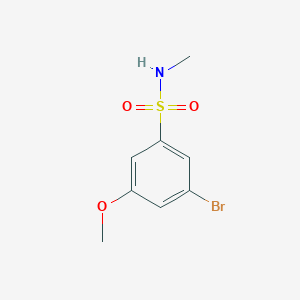
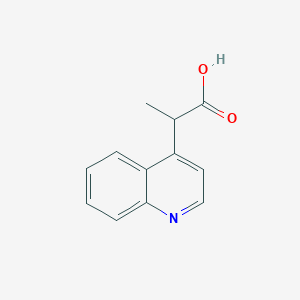
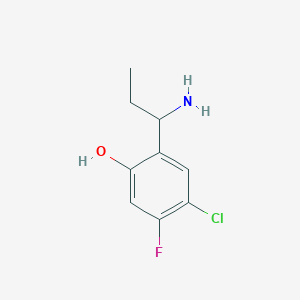
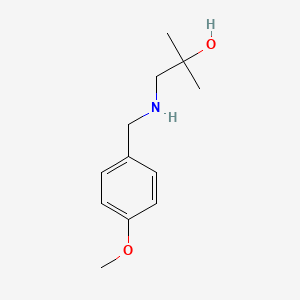
![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-imidazol-1-yl)methyl]-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13314350.png)
![BenzylN-[3-(chlorosulfonyl)propyl]-N-methylcarbamate](/img/structure/B13314352.png)
